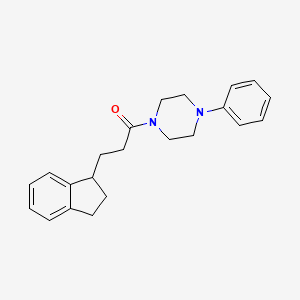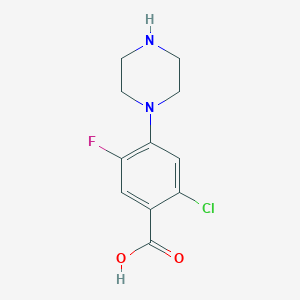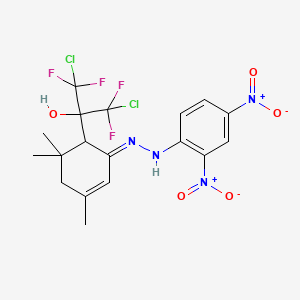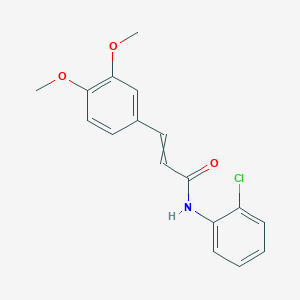![molecular formula C11H18O6 B14327675 Diethyl [2-(acetyloxy)ethyl]propanedioate CAS No. 110281-43-1](/img/structure/B14327675.png)
Diethyl [2-(acetyloxy)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(acetyloxy)ethyl]propanedioate, also known as diethyl acetamidomalonate, is an organic compound with the molecular formula C₉H₁₅NO₅. It is a derivative of malonic acid and is commonly used in organic synthesis, particularly in the preparation of amino acids and other biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [2-(acetyloxy)ethyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as 2-bromoethyl acetate, in an S_N2 reaction to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(acetyloxy)ethyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid leads to the loss of carbon dioxide, forming a substituted monocarboxylic acid
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating with aqueous hydrochloric acid.
Substitution: Alkyl halides and strong bases like sodium ethoxide.
Major Products Formed
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Substitution: α-substituted malonic esters.
Aplicaciones Científicas De Investigación
Diethyl [2-(acetyloxy)ethyl]propanedioate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds, including amino acids and peptides.
Biology: Employed in the preparation of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl [2-(acetyloxy)ethyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Diethyl [2-(acetyloxy)ethyl]propanedioate is similar to other malonic ester derivatives, such as:
Diethyl malonate: Used in similar synthetic applications but lacks the acetyloxy group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in organic synthesis.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.
The uniqueness of this compound lies in its acetyloxy group, which provides additional reactivity and versatility in synthetic applications .
Propiedades
Número CAS |
110281-43-1 |
|---|---|
Fórmula molecular |
C11H18O6 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
diethyl 2-(2-acetyloxyethyl)propanedioate |
InChI |
InChI=1S/C11H18O6/c1-4-15-10(13)9(11(14)16-5-2)6-7-17-8(3)12/h9H,4-7H2,1-3H3 |
Clave InChI |
VHYQHOOXLFZBCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCOC(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


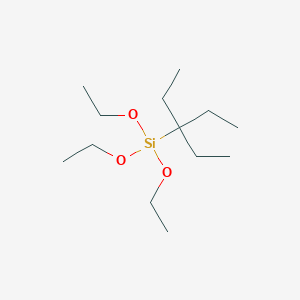
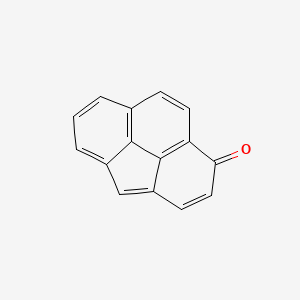
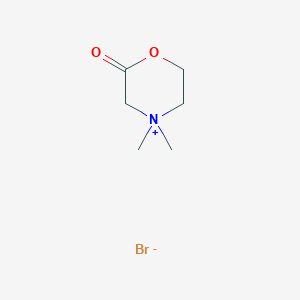
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
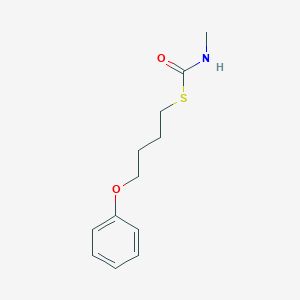
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
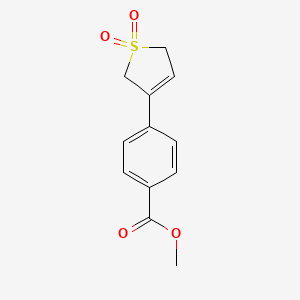
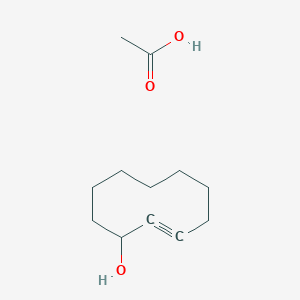
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
